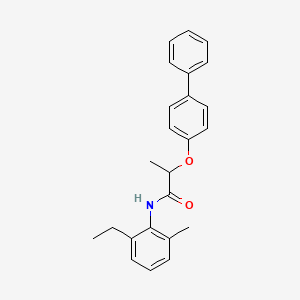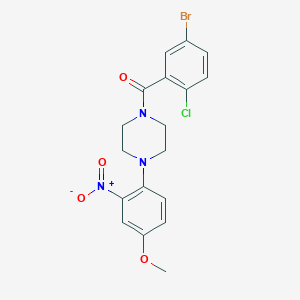
3-bromobenzyl 2-(4-chlorophenoxy)propanoate
Übersicht
Beschreibung
3-bromobenzyl 2-(4-chlorophenoxy)propanoate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a derivative of the compound known as fenofibrate, which is used in the treatment of high cholesterol and triglyceride levels. 3-bromobenzyl 2-(4-chlorophenoxy)propanoate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-bromobenzyl 2-(4-chlorophenoxy)propanoate is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor (PPAR) pathway. PPARs are a group of nuclear receptors that play a role in regulating metabolism, inflammation, and cell proliferation. Activation of the PPAR pathway has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 3-bromobenzyl 2-(4-chlorophenoxy)propanoate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve insulin sensitivity and reduce lipid accumulation in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromobenzyl 2-(4-chlorophenoxy)propanoate in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-bromobenzyl 2-(4-chlorophenoxy)propanoate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its effects on other metabolic disorders such as fatty liver disease. Additionally, it could be studied in combination with other compounds to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
3-bromobenzyl 2-(4-chlorophenoxy)propanoate has been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. Additionally, it has been investigated for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
(3-bromophenyl)methyl 2-(4-chlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-11(21-15-7-5-14(18)6-8-15)16(19)20-10-12-3-2-4-13(17)9-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLESOSRNWJPNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC(=CC=C1)Br)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl 2-(4-chlorophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)
![N-(2-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4178411.png)

![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)
![1-[4-(methylthio)phenyl]-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178427.png)



![1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4178465.png)

![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4178486.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4178487.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178493.png)